molecular formula C5H11BrO B6603744 4-bromo-3-methylbutan-1-ol CAS No. 89211-44-9

4-bromo-3-methylbutan-1-ol

Cat. No. B6603744
CAS RN: 89211-44-9
M. Wt: 167.04 g/mol
InChI Key: XJENZFJXAHFAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-methylbutan-1-ol (also known as 4-bromo-3-methylbutanol or 4-bromo-3-methylbutyl alcohol) is an organic compound belonging to the class of alcohols. It is a colorless liquid with a sweet odor and is miscible with water and ethanol. 4-Bromo-3-methylbutan-1-ol has a wide range of applications in the laboratory and is widely used as a reagent in organic synthesis.

Scientific Research Applications

4-Bromo-3-methylbutan-1-ol is a valuable reagent in organic synthesis. It is used in the synthesis of various compounds such as aryl ethers, aryl amines, and other heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, 4-bromo-3-methylbutan-1-ol is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-methylbutan-1-ol is based on its ability to act as a nucleophile. It is a strong base and readily reacts with electrophiles to form a covalent bond. It can also act as a catalyst in a variety of organic reactions, including aldol condensations, acylations, and alkylations.
Biochemical and Physiological Effects
4-Bromo-3-methylbutan-1-ol is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-3-methylbutan-1-ol in laboratory experiments is its low cost and availability. It is also relatively non-toxic and is not known to have any adverse effects on humans or animals. However, it is highly flammable and should be handled with care. Additionally, it is prone to hydrolysis and should be stored in a cool, dry place.

Future Directions

There are numerous potential future directions for research involving 4-bromo-3-methylbutan-1-ol. These include further investigations into its mechanism of action, its potential applications in organic synthesis, and its use as a catalyst in various reactions. Additionally, research could be conducted into its potential biochemical and physiological effects, as well as its potential toxicity. Finally, research could be conducted into the development of new and improved synthesis methods for 4-bromo-3-methylbutan-1-ol.

Synthesis Methods

4-Bromo-3-methylbutan-1-ol can be synthesized from the reaction of 3-methylbutanal and bromine in aqueous solution. This reaction is known as an aldol condensation, and is catalyzed by a base such as sodium hydroxide. The reaction yields 4-bromo-3-methylbutan-1-ol and sodium bromide as by-products.

properties

IUPAC Name

4-bromo-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(4-6)2-3-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJENZFJXAHFAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbutan-1-ol

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